2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide
Description
2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide is a hybrid molecule combining a quinoline backbone with an indole-containing side chain. The quinoline moiety features a hydroxyl group at position 2 and a carboxamide group at position 4, linked via an ethyl spacer to a 1H-indol-3-yl group. This structural design leverages the pharmacophoric properties of both indole (e.g., modulation of neurotransmitter receptors, anticancer activity) and quinoline (e.g., antimicrobial, anti-inflammatory effects) scaffolds. The compound’s molecular formula is C₂₀H₁₆N₃O₂, with a molecular weight of 330.36 g/mol. Its unique architecture makes it a candidate for targeting enzymes or receptors in diseases such as cancer, microbial infections, and neurological disorders .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19-11-16(15-6-2-4-8-18(15)23-19)20(25)21-10-9-13-12-22-17-7-3-1-5-14(13)17/h1-8,11-12,22H,9-10H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNJEMPQCXSYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactionsKey reagents often include palladium catalysts for coupling reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline or indole rings .
Scientific Research Applications
2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]quinoline-4-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions. The specific pathways affected depend on the biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Impact of Halogenation: The 4-chloro substitution on the indole ring (Table 1, Row 2) enhances antimicrobial potency against Staphylococcus aureus (MIC = 2 µg/mL) compared to the non-halogenated target compound (MIC = 8 µg/mL) . This is attributed to increased lipophilicity and membrane penetration.
Role of Sulfonamide vs. Indole :
- Replacement of indole with a sulfamoylphenyl group (Table 1, Row 3) shifts activity toward Gram-positive bacteria (e.g., Bacillus subtilis), likely due to sulfonamide’s interference with folate biosynthesis .
Heterocyclic Modifications: Thienopyrimidine-containing analogs (Table 1, Row 4) exhibit selective inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ = 0.8 µM), suggesting that electron-deficient heterocycles improve target binding .
Steric and Electronic Effects: The allyl group in 1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide (Table 1, Row 5) introduces steric bulk, reducing COX-2 inhibition (IC₅₀ = 1.2 µM) compared to smaller substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
